molecular formula C16H21N3O4S2 B5587417 4-[(cycloheptylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide

4-[(cycloheptylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide

Cat. No. B5587417
M. Wt: 383.5 g/mol
InChI Key: KEIWWHGNUNBFOH-UHFFFAOYSA-N
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Description

4-[(cycloheptylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide is a chemical compound that may be of interest in various fields of chemistry and biochemistry. Its structure suggests potential interactions with biological systems, given the presence of functional groups like sulfonyl, thiophene, and isoxazole.

Synthesis Analysis

The synthesis of related sulfonyl-containing compounds involves multiple steps, including the use of cyclin-dependent kinase inhibitors, which suggests a potential method for synthesizing this compound as well (Malmström et al., 2012). Synthesis might also involve the interaction of different chemical moieties, as seen in the preparation of similar thiophene derivatives (Stephens, Price, & Sowell, 1999).

Molecular Structure Analysis

The molecular structure can be analyzed using various spectroscopic methods. The presence of specific groups like sulfonyl and isoxazole may lead to unique electronic and steric characteristics. These attributes can be elucidated using X-ray crystallography or NMR spectroscopy, as seen in related studies (Subashini et al., 2009).

properties

IUPAC Name

4-(cycloheptylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S2/c1-11-8-15(18-23-11)17-16(20)14-9-13(10-24-14)25(21,22)19-12-6-4-2-3-5-7-12/h8-10,12,19H,2-7H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIWWHGNUNBFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(cycloheptylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide

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